

Application Note: Peptide Coupling of Nitrosalicylic Acid Derivatives

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Compound of Interest

Compound Name: *Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate*

CAS No.: 35748-37-9

Cat. No.: B14006795

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Executive Summary & Chemical Logic

Coupling nitrosalicylic acids presents a "Push-Pull" challenge distinct from standard amino acid coupling.^[1]

- The Deactivation (Pull): The nitro group () is a strong electron-withdrawing group (EWG).^[1] It significantly lowers the reactivity of the carboxylic acid, making the carboxylate anion less nucleophilic and harder to "load" onto a coupling reagent.
- The Activation (Push): Once activated (e.g., as an O-acylisourea or OBt ester), the carbonyl carbon becomes highly electrophilic due to the same EWG effect, making it prone to hydrolysis or rapid aminolysis.
- The Phenolic Interference: The ortho-hydroxyl group is a competing nucleophile.^[1] While the nitro group reduces the phenol's nucleophilicity (making it less likely to self-react), it can still

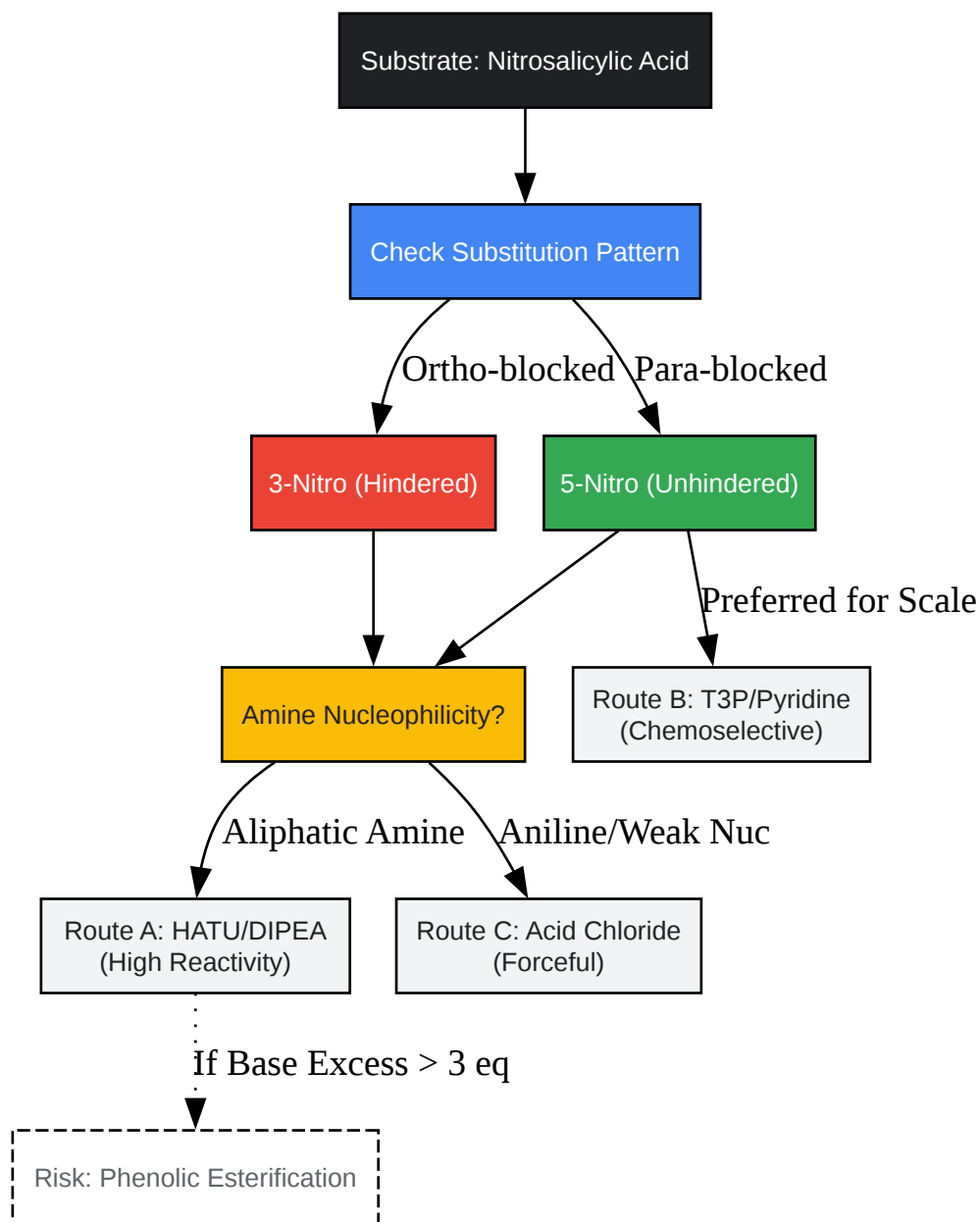
form esters (depsipeptides) if the amine is unreactive or if incorrect bases are used.

Reagent Selection Matrix

Substrate	Steric Challenge	Electronic Challenge	Recommended Reagent	Why?
5-Nitrosalicylic Acid	Low	Moderate	EDC / HOBt or T3P	Unhindered position allows standard carbodiimide coupling.[1] T3P is excellent for suppressing phenol side-reactions.[1]
3-Nitrosalicylic Acid	High (Ortho-substituent)	High	HATU / HOAt	The nitro group at C3 creates a "steric wall." [1] Requires the superior leaving group ability of HOAt (7-aza) found in HATU. [1]
Aniline Partners	Variable	Low Nucleophilicity	Acid Chloride ()	Weak nucleophiles (anilines) often fail with EDC/HATU.[1] Acid chlorides provide the necessary "brute force." [1]

Mechanistic Pathways & Decision Logic

The following diagram illustrates the decision process and potential failure modes (e.g., phenol acylation vs. amine coupling).



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Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and amine nucleophilicity.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (For 3-Nitrosalicylic Acid)

Best for: Sterically hindered substrates and precious amines.[1]

Rationale: HATU generates an O-7-azabenzotriazole active ester.[1][2] The pyridine nitrogen in the 7-aza ring provides an intramolecular base effect (anchimeric assistance), significantly accelerating the reaction with the amine before the phenol can compete.

Materials:

- 3-Nitrosalicylic acid (1.0 equiv)[1]
- Amine (1.1 equiv)[1]
- HATU (1.1 equiv)[1]
- DIPEA (N,N-Diisopropylethylamine) (2.0 - 2.5 equiv)[1]
- DMF (Anhydrous)[1]

Step-by-Step:

- Activation: Dissolve 3-nitrosalicylic acid (1.0 mmol) in anhydrous DMF (3 mL/mmol) under nitrogen.
- Base Addition: Add DIPEA (1.0 mmol, 1.0 equiv only) and stir for 5 minutes. Critical: Do not add excess base yet to prevent phenol deprotonation.
- Reagent Addition: Add HATU (1.1 mmol) in one portion. The solution typically turns yellow/orange.[1] Stir for 15-30 minutes to form the activated ester.
- Coupling: Add the Amine (1.1 mmol) followed immediately by the remaining DIPEA (1.5 mmol).
- Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC or LC-MS.[1]

- Note: If the reaction stalls, heat to 40°C. 3-nitro derivatives are thermally stable enough for mild heating.[1]
- Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and DIPEA), saturated (to remove unreacted acid and HOBt byproducts), and brine. Dry over [1][3]

Protocol B: Acid Chloride Method (For Anilines/Weak Nucleophiles)

Best for: Unreactive amines or large-scale synthesis of 5-nitrosalicylic derivatives.[1]

Rationale: Nitrosalicylic acids are too electron-deficient for standard EDC coupling with anilines.[1] Converting to the acid chloride creates a highly reactive electrophile.[1] The phenol is generally left unprotected; while phenolic esters can form, they are often trans-acylated by the amine or hydrolyzed during workup.

Materials:

- Nitrosalicylic acid (1.0 equiv)[1]
- Thionyl Chloride () (5.0 equiv) or Oxalyl Chloride (1.5 equiv)[1]
- Catalytic DMF (1-2 drops)[1]
- DCM or Toluene (Solvent)[1]

Step-by-Step:

- Chlorination: Suspend nitrosalicylic acid in dry DCM (or Toluene for higher T). Add catalytic DMF (1 drop).[1]
- Reagent Addition: Add

dropwise.[1]

- Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours. Evolution of HCl gas and clearing of the suspension indicates completion.
- Evaporation: Concentrate in vacuo to remove excess
. Caution: Do not overheat the residue.
- Coupling: Redissolve the crude acid chloride in DCM. Add the aniline (1.0 equiv) and a mild base like Pyridine or
(1.1 equiv) dropwise at 0°C.[1]
- Work-up: Quench with water. The amide usually precipitates or can be extracted.[1][4]

Protocol C: T3P (Propylphosphonic Anhydride) Method

Best for: "Green" chemistry and avoiding phenol protection.[1]

Rationale: T3P (supplied as 50% in EtOAc/DMF) is a cyclic anhydride.[1] It reacts very selectively with carboxylic acids in the presence of free phenols due to the specific geometry required for the transition state, which favors the carboxylate over the phenolate.

Step-by-Step:

- Mix: Combine Nitrosalicylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or DMF).
- Base: Add Pyridine or NMM (N-methylmorpholine) (3.0 equiv).[1] Cool to 0°C.[1][3][4]
- Coupling: Add T3P solution (1.5 equiv) dropwise.
- Reaction: Allow to warm to RT and stir overnight. T3P reactions are slower but cleaner.[1]
- Work-up: Wash with water, 1N HCl, and brine. T3P byproducts are water-soluble, simplifying purification.[1]

Troubleshooting & Optimization Table

Observation	Diagnosis	Solution
Low Yield (3-Nitro)	Steric hindrance prevents amine attack.[1]	Switch from EDC/HOBt to HATU or PyBOP. Increase temperature to 50°C.
O-Acylation (Phenol ester)	Phenol is competing with the amine.[1]	Reduce base equivalents (keep pH < 8).[1] Use T3P (Protocol C).
Colored Impurities	Nitro group reduction or degradation.[1]	Avoid strong reducing agents. [1] Ensure inert atmosphere ().
Racemization	(If amine is chiral) Base-mediated proton abstraction.[1]	Use Collidine or TMP (2,4,6-trimethylpyridine) as a non-nucleophilic, weaker base. Keep T < 0°C.

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